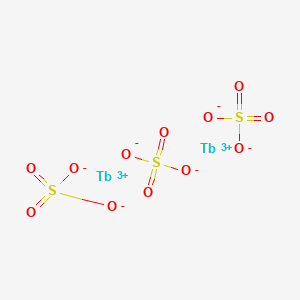
Diterbium trisulphate
Descripción general
Descripción
Diterbium trisulphate, with the chemical formula
Tb2(SO4)3
, is a compound consisting of terbium and sulfate ions. Terbium is a rare earth element belonging to the lanthanide series, and it is known for its unique magnetic and luminescent properties. This compound is primarily used in various scientific and industrial applications due to its stability and reactivity.Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diterbium trisulphate is typically prepared by reacting terbium metal with concentrated sulfuric acid. The reaction produces terbium sulfate and hydrogen gas as by-products. The reaction can be represented as follows:
2Tb+3H2SO4→Tb2(SO4)3+3H2
The resulting terbium sulfate can be recrystallized, dried, and crushed to obtain a higher purity solid .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of high-purity terbium metal and sulfuric acid, followed by purification steps such as recrystallization and drying to ensure the final product’s quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Diterbium trisulphate undergoes various chemical reactions, including:
Oxidation: Terbium in the compound can be oxidized to higher oxidation states.
Reduction: The sulfate ions can be reduced under specific conditions.
Substitution: The sulfate ions can be substituted with other anions in certain reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly employed.
Substitution: Reactions with other acids or salts can lead to the substitution of sulfate ions.
Major Products Formed
Oxidation: Higher oxidation state terbium compounds.
Reduction: Terbium metal or lower oxidation state terbium compounds.
Substitution: Compounds with different anions replacing the sulfate ions.
Aplicaciones Científicas De Investigación
Diterbium trisulphate has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other terbium compounds and as a catalyst in various chemical reactions.
Biology: Employed in biological assays and imaging due to its luminescent properties.
Medicine: Investigated for potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of phosphors for lighting and display technologies, as well as in the manufacturing of high-performance magnets
Mecanismo De Acción
The mechanism by which diterbium trisulphate exerts its effects is primarily related to its ability to interact with other molecules through its sulfate ions and terbium cations. The terbium ions can participate in various coordination chemistry reactions, forming complexes with other ligands. These interactions can influence the compound’s reactivity and stability, making it useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Terbium(III) sulfate: Similar in composition but may differ in hydration state or crystal structure.
Diterbium orthosilicate selenide: Contains terbium but with different anions and structural properties.
Terbium oxide: Another terbium compound with distinct chemical and physical properties.
Uniqueness
Diterbium trisulphate is unique due to its specific combination of terbium and sulfate ions, which imparts distinct chemical reactivity and stability. Its luminescent properties and ability to form various coordination complexes make it particularly valuable in scientific research and industrial applications.
Propiedades
IUPAC Name |
terbium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Tb/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPWIQQSPQSOKM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Tb+3].[Tb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Tb2(SO4)3, O12S3Tb2 | |
| Record name | Terbium(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Terbium(III)_sulfate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890714 | |
| Record name | Sulfuric acid, terbium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13692-99-4 | |
| Record name | Sulfuric acid, terbium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013692994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, terbium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, terbium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diterbium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Fluoroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B182085.png)







